molecular formula C15H20N2O3 B2863401 tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate CAS No. 845973-49-1

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate

Cat. No.: B2863401
CAS No.: 845973-49-1
M. Wt: 276.336
InChI Key: AJTLOHXGSORWSD-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Biological Activity

Introduction

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid, typically using a base like triethylamine to facilitate the reaction.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, which can lead to various biological effects depending on the target involved .

Potential Targets

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can be critical in therapeutic applications.
  • Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are vital for cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Similar piperazine derivatives have been evaluated for their ability to mitigate neurodegenerative diseases by targeting pathological hallmarks associated with Alzheimer's disease .

Toxicity and Selectivity

While exploring its biological activity, it is essential to consider the toxicity profiles and selectivity of this compound. Research has indicated that many compounds in this class can exhibit cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic contexts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityIC50 (μM)
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureAnticancer5.0
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateStructureEnzyme Inhibition10.0

This table highlights the variations in biological activity and potency among different piperazine derivatives.

Study on Enzyme Inhibition

A study conducted by researchers at Harvard University focused on small molecules similar to this compound as inhibitors of the PD-1 pathway. The findings revealed that these compounds could effectively block PD-L1 interactions, enhancing immune response in transgenic mouse models .

Neuroprotective Study

Another investigation evaluated the neuroprotective effects of piperazine derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers, suggesting a potential therapeutic application for neurodegenerative conditions .

Properties

IUPAC Name

tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLOHXGSORWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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